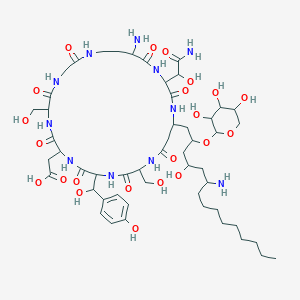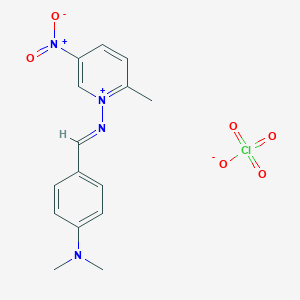![molecular formula C19H20N2O2 B233848 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide, also known as BTA-1, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and has shown potential in various applications, including bioimaging, biosensing, and drug discovery.
Mécanisme D'action
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is not fully understood. It is believed that N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide binds to certain proteins, such as tubulin and actin, and alters their conformation, leading to changes in their activity. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is not clear.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in these cells. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to affect the cytoskeleton of cells, leading to changes in cell shape and motility. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to affect the mitochondrial membrane potential, which could have implications for cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide in lab experiments is its fluorescent properties, which allow for easy detection and imaging. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is also relatively easy to synthesize and has a high yield. However, one limitation of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is its potential toxicity, particularly at high concentrations. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide may not be suitable for all applications, as its mechanism of action is not fully understood.
Orientations Futures
For the use of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide include the development of new cancer therapies, biosensors, and further research to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide can be synthesized through a two-step process. The first step involves the condensation of 4-tert-butylphenylamine with salicylaldehyde to form 2-(4-tert-butylphenyl)-1,3-benzoxazole. The second step involves the acetylation of the benzoxazole with acetic anhydride to form N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide. The overall yield of this process is around 60%.
Applications De Recherche Scientifique
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been extensively used in scientific research, particularly in the field of bioimaging. It has been used as a fluorescent probe to image the mitochondria in live cells, as well as to detect amyloid fibrils in Alzheimer's disease. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been used in biosensing applications, such as the detection of metal ions and the monitoring of enzyme activity. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has shown potential as a drug discovery tool, as it can bind to certain proteins and inhibit their activity.
Propriétés
Nom du produit |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(22)20-15-9-10-16-17(11-15)23-18(21-16)13-5-7-14(8-6-13)19(2,3)4/h5-11H,1-4H3,(H,20,22) |
Clé InChI |
DGULHLUZGJJQBT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)






![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)